4-bromo-1-(2-fluoroethyl)-1H-pyrazole
Overview
Description
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound with the molecular formula C5H6BrFN2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-fluoroethyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-1-(2-fluoroethyl)-1H-pyrazole derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-fluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: Lacks the fluoroethyl group, which may result in different reactivity and biological activity.
1-(2-Fluoroethyl)-1H-pyrazole: Lacks the bromine atom, which can affect its chemical properties and applications.
4-Bromo-1-(2-chloroethyl)-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of bromine and fluoroethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-1-(2-fluoroethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGMZNXSPQISEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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